N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide
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Overview
Description
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide is a chemical compound characterized by the presence of a tetrazole ring and an acetamide group The tetrazole ring is a five-membered ring containing four nitrogen atoms and one sulfur atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, in the presence of sulfur sources. Common reagents include sodium azide and sulfur-containing compounds.
Attachment of the Butyl Chain: The butyl chain is introduced through alkylation reactions, where an appropriate butyl halide reacts with the tetrazole intermediate.
Acetylation: The final step involves the acetylation of the butyl-tetrazole intermediate using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form dihydrotetrazoles or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazoles and other reduced derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide can be compared with other tetrazole-containing compounds:
N-[3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]hexanamide: Similar structure but with a phenyl group instead of a butyl chain.
2-(Methylsulfanyl)-N-[3-(5-sulfanylidene-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide: Contains a methylsulfanyl group and a propanamide moiety.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides: Features a bis-tetrazole structure with acetamide groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tetrazole ring and an acetamide group, which imparts distinct chemical and biological properties
Properties
CAS No. |
76029-24-8 |
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Molecular Formula |
C7H13N5OS |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
N-[4-(5-sulfanylidene-2H-tetrazol-1-yl)butyl]acetamide |
InChI |
InChI=1S/C7H13N5OS/c1-6(13)8-4-2-3-5-12-7(14)9-10-11-12/h2-5H2,1H3,(H,8,13)(H,9,11,14) |
InChI Key |
YHKYKATVKVZYHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCN1C(=S)N=NN1 |
Origin of Product |
United States |
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